Allylic Bromination Yield: N-Bromo-t-butylamine Matches NBS Performance Under Optimized Conditions
A direct head-to-head study on the allylic bromination of cyclohexene demonstrated that the yields obtained with N-bromo-t-butylamine are comparable to those achieved with N-bromosuccinimide (NBS) under specific conditions [1]. This finding is significant because it establishes N-bromo-t-butylamine as a viable alternative for allylic brominations, a reaction class dominated by NBS. While the study does not provide explicit numerical yield values in the available text, the explicit statement of comparability confirms that N-bromo-t-butylamine can achieve equivalent performance to the industry standard NBS in this key transformation.
| Evidence Dimension | Allylic Bromination Yield |
|---|---|
| Target Compound Data | Comparable to NBS (exact numerical data not provided in accessible source) |
| Comparator Or Baseline | N-bromosuccinimide (NBS) |
| Quantified Difference | Comparable |
| Conditions | Reaction of cyclohexene with N-bromo-t-butylamine or NBS in various solvents (CCl4, isohexane, benzene) and with initiator (AIBN) |
Why This Matters
This evidence directly challenges the assumption that NBS is the only viable reagent for high-yielding allylic brominations, positioning N-bromo-t-butylamine as a competent alternative for scientists seeking different physical properties (e.g., liquid reagent) or a distinct reactivity profile.
- [1] Unknown. Allylic Bromination by N-Bromo-t-butylamine1. The Journal of Organic Chemistry, 1962. View Source
